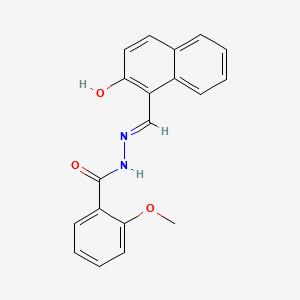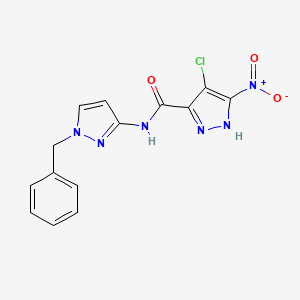![molecular formula C14H9BrCl2O2 B10897684 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9BrCl2O2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and a chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves multiple steps:
Bromination and Chlorination: The starting material, often a benzaldehyde derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Formation of the Chlorobenzyl Ether: The intermediate product is then reacted with 4-chlorobenzyl alcohol under basic conditions to form the chlorobenzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the aldehyde group can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of the chlorobenzyl ether.
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: Lacks the bromine atom.
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the chlorobenzyl ether.
Uniqueness
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine, chlorine, and the chlorobenzyl ether group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C14H9BrCl2O2 |
|---|---|
Poids moléculaire |
360.0 g/mol |
Nom IUPAC |
3-bromo-5-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9BrCl2O2/c15-12-5-10(7-18)6-13(17)14(12)19-8-9-1-3-11(16)4-2-9/h1-7H,8H2 |
Clé InChI |
ANMHYVYRKLLFRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]](/img/structure/B10897604.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)

methanone](/img/structure/B10897621.png)
![(2E)-2-[2-(hexyloxy)benzylidene]hydrazinecarboxamide](/img/structure/B10897622.png)
![Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10897637.png)
![Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B10897647.png)


![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897657.png)
![4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10897667.png)
![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
